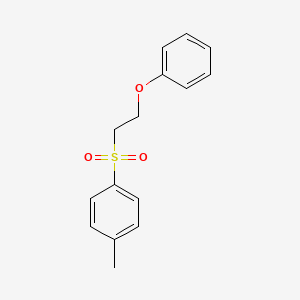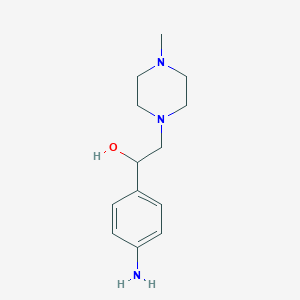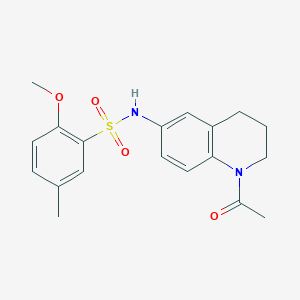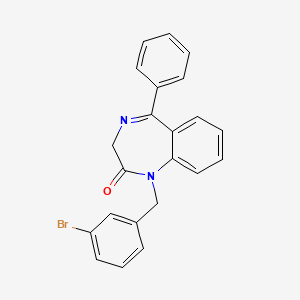
1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
准备方法
The synthesis of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the core benzodiazepine structure, which can be derived from various starting materials such as o-phenylenediamine and benzoyl chloride.
Bromination: The introduction of the bromobenzyl group is achieved through a bromination reaction. This involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The final step involves cyclization to form the benzodiazepine ring. This can be achieved through various methods, including the use of acid or base catalysts to facilitate the ring closure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and other advanced techniques to ensure consistency and scalability.
化学反应分析
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Cyclization and Ring-Opening: The benzodiazepine ring can undergo cyclization and ring-opening reactions, depending on the reagents and conditions used. These reactions can lead to the formation of various derivatives with different pharmacological properties.
科学研究应用
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of benzodiazepines on various biological systems. It can serve as a model compound to investigate the binding affinity and activity of benzodiazepine receptors.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers explore its efficacy and safety in treating conditions like anxiety, epilepsy, and muscle spasms.
Industry: In the pharmaceutical industry, the compound can be used in the development of new drugs. Its unique properties may lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system:
Binding to Receptors: The compound binds to benzodiazepine receptors in the brain, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the nervous system.
Molecular Targets: The primary molecular targets are the GABA-A receptors, which play a crucial role in regulating neuronal excitability. By modulating these receptors, the compound can induce sedative, anxiolytic, and anticonvulsant effects.
Pathways Involved: The activation of GABA-A receptors leads to the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal activity. This mechanism underlies the compound’s therapeutic effects in conditions like anxiety and epilepsy.
相似化合物的比较
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine derivatives:
Diazepam: Diazepam is a well-known benzodiazepine with similar anxiolytic and sedative properties. the presence of the bromobenzyl group in this compound may confer different pharmacokinetic and pharmacodynamic properties.
Lorazepam: Lorazepam is another benzodiazepine used for its anxiolytic and anticonvulsant effects. The structural differences between lorazepam and this compound can lead to variations in their receptor binding affinities and therapeutic profiles.
Clonazepam: Clonazepam is primarily used for its anticonvulsant properties. The unique structure of this compound may offer advantages in terms of selectivity and potency for specific receptor subtypes.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O/c23-18-10-6-7-16(13-18)15-25-20-12-5-4-11-19(20)22(24-14-21(25)26)17-8-2-1-3-9-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOUMOWPSWOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)
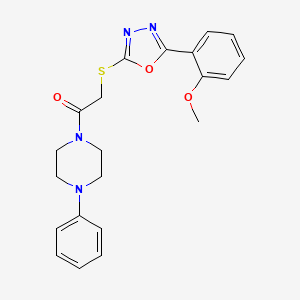
![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)
![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)
![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)
![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)
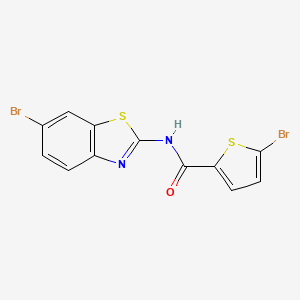
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)
![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)
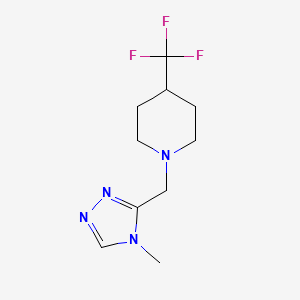
![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2882224.png)
